molecular formula C12H13F2NO2 B4049178 2,3-difluoro-N-(oxolan-2-ylmethyl)benzamide

2,3-difluoro-N-(oxolan-2-ylmethyl)benzamide

Cat. No.: B4049178
M. Wt: 241.23 g/mol
InChI Key: REQMBAOZXBMLKQ-UHFFFAOYSA-N
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Description

2,3-Difluoro-N-(oxolan-2-ylmethyl)benzamide is a synthetic organic compound characterized by the presence of two fluorine atoms on the benzene ring and an oxolan-2-ylmethyl group attached to the nitrogen atom of the benzamide structure

Scientific Research Applications

2,3-Difluoro-N-(oxolan-2-ylmethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-difluoro-N-(oxolan-2-ylmethyl)benzamide typically involves the following steps:

    Amidation: The formation of the benzamide structure is accomplished by reacting the fluorinated benzene derivative with an appropriate amine. This reaction is usually carried out under mild conditions using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Oxolan-2-ylmethyl Group Introduction: The final step involves the introduction of the oxolan-2-ylmethyl group to the nitrogen atom of the benzamide. This can be achieved through nucleophilic substitution reactions using oxolan-2-ylmethyl halides.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-N-(oxolan-2-ylmethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the oxolan-2-ylmethyl group, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted benzamides and oxolan derivatives.

Mechanism of Action

The mechanism of action of 2,3-difluoro-N-(oxolan-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, while the oxolan-2-ylmethyl group contributes to its stability and solubility. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3-Difluorobenzamide: Lacks the oxolan-2-ylmethyl group, resulting in different chemical properties and applications.

    N-(Oxolan-2-ylmethyl)benzamide: Does not contain fluorine atoms, affecting its reactivity and biological activity.

    2,3-Difluoro-N-(methyl)benzamide: Contains a methyl group instead of the oxolan-2-ylmethyl group, leading to variations in its chemical behavior.

Uniqueness

2,3-Difluoro-N-(oxolan-2-ylmethyl)benzamide is unique due to the combination of fluorine atoms and the oxolan-2-ylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,3-difluoro-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO2/c13-10-5-1-4-9(11(10)14)12(16)15-7-8-3-2-6-17-8/h1,4-5,8H,2-3,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQMBAOZXBMLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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